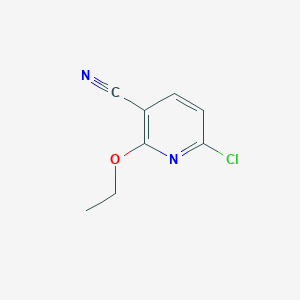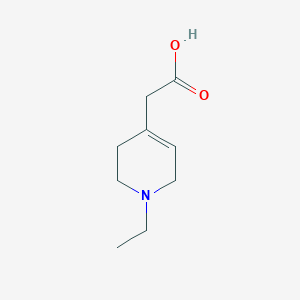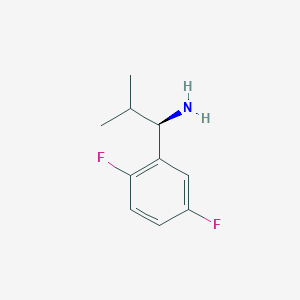
(R)-1-(2,5-difluorophenyl)-2-methylpropylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(2,5-difluorophenyl)-2-methylpropylamine is a chiral amine compound characterized by the presence of two fluorine atoms on the phenyl ring and a methyl group on the propylamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-difluorophenyl)-2-methylpropylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzaldehyde and ®-2-methylpropylamine.
Reductive Amination: The key step involves the reductive amination of 2,5-difluorobenzaldehyde with ®-2-methylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired ®-1-(2,5-difluorophenyl)-2-methylpropylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
®-1-(2,5-difluorophenyl)-2-methylpropylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
®-1-(2,5-difluorophenyl)-2-methylpropylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of ®-1-(2,5-difluorophenyl)-2-methylpropylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.
相似化合物的比较
Similar Compounds
- ®-2-(2,5-Difluorophenyl)pyrrolidine
- ®-2-(2,5-Difluorophenyl)piperidine
Comparison
Compared to ®-2-(2,5-difluorophenyl)pyrrolidine and ®-2-(2,5-difluorophenyl)piperidine, ®-1-(2,5-difluorophenyl)-2-methylpropylamine has a unique structural feature with the presence of a methyl group on the propylamine chain. This structural difference can influence its chemical reactivity, binding affinity, and overall biological activity, making it a distinct compound with specific applications.
属性
分子式 |
C10H13F2N |
|---|---|
分子量 |
185.21 g/mol |
IUPAC 名称 |
(1R)-1-(2,5-difluorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H13F2N/c1-6(2)10(13)8-5-7(11)3-4-9(8)12/h3-6,10H,13H2,1-2H3/t10-/m1/s1 |
InChI 键 |
AFVSTEJHXZFPGN-SNVBAGLBSA-N |
手性 SMILES |
CC(C)[C@H](C1=C(C=CC(=C1)F)F)N |
规范 SMILES |
CC(C)C(C1=C(C=CC(=C1)F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13980678.png)
![[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid](/img/structure/B13980683.png)
![6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980693.png)
![8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol](/img/structure/B13980697.png)
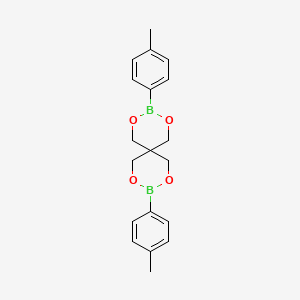
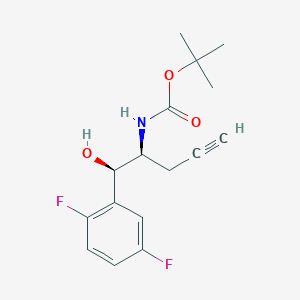
![(S)-3-benzyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B13980716.png)
![2-Chloro-5-iodo-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13980720.png)
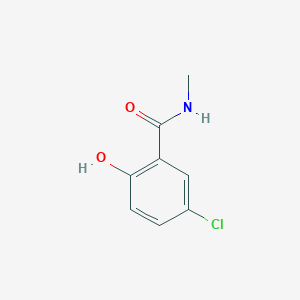
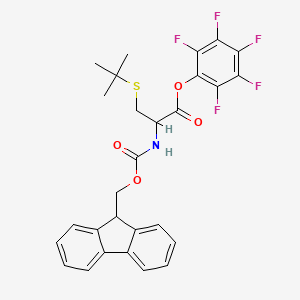
![N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]-4-[5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazol-4-yl]pyrimidin-2-amine](/img/structure/B13980737.png)

